molecular formula C16H15ClN2O4S B6792243 N-(5-chloro-1,1-dioxo-2,3-dihydro-1-benzothiophen-3-yl)-5-cyclopropyl-N-methyl-1,3-oxazole-4-carboxamide

N-(5-chloro-1,1-dioxo-2,3-dihydro-1-benzothiophen-3-yl)-5-cyclopropyl-N-methyl-1,3-oxazole-4-carboxamide

Cat. No.: B6792243
M. Wt: 366.8 g/mol
InChI Key: VOAWDMFONXDZIX-UHFFFAOYSA-N
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Description

N-(5-chloro-1,1-dioxo-2,3-dihydro-1-benzothiophen-3-yl)-5-cyclopropyl-N-methyl-1,3-oxazole-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzothiophene ring, an oxazole ring, and a carboxamide group

Properties

IUPAC Name

N-(5-chloro-1,1-dioxo-2,3-dihydro-1-benzothiophen-3-yl)-5-cyclopropyl-N-methyl-1,3-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O4S/c1-19(16(20)14-15(9-2-3-9)23-8-18-14)12-7-24(21,22)13-5-4-10(17)6-11(12)13/h4-6,8-9,12H,2-3,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOAWDMFONXDZIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CS(=O)(=O)C2=C1C=C(C=C2)Cl)C(=O)C3=C(OC=N3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-1,1-dioxo-2,3-dihydro-1-benzothiophen-3-yl)-5-cyclopropyl-N-methyl-1,3-oxazole-4-carboxamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of the Benzothiophene Ring: This step involves the cyclization of a suitable precursor to form the benzothiophene ring. Chlorination is then carried out to introduce the chlorine atom at the 5-position.

    Oxazole Ring Formation: The oxazole ring is synthesized through a cyclization reaction involving an appropriate precursor. This step often requires the use of dehydrating agents and specific reaction conditions to ensure the formation of the oxazole ring.

    Coupling Reactions: The benzothiophene and oxazole intermediates are then coupled through a series of reactions, including amide bond formation, to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-1,1-dioxo-2,3-dihydro-1-benzothiophen-3-yl)-5-cyclopropyl-N-methyl-1,3-oxazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

    Substitution: The chlorine atom in the benzothiophene ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(5-chloro-1,1-dioxo-2,3-dihydro-1-benzothiophen-3-yl)-5-cyclopropyl-N-methyl-1,3-oxazole-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(5-chloro-1,1-dioxo-2,3-dihydro-1-benzothiophen-3-yl)-5-cyclopropyl-N-methyl-1,3-oxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-chloro-1,1-dioxo-2,3-dihydro-1-benzothiophen-3-yl)-N-methyl-2-methylsulfanylpyridine-4-carboxamide
  • N-(5-chloro-1,1-dioxo-2,3-dihydro-1-benzothiophen-3-yl)-N,3,5-trimethyl-1,2-oxazole-4-carboxamide

Uniqueness

Compared to similar compounds, N-(5-chloro-1,1-dioxo-2,3-dihydro-1-benzothiophen-3-yl)-5-cyclopropyl-N-methyl-1,3-oxazole-4-carboxamide is unique due to the presence of the cyclopropyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain molecular targets, making it a valuable compound for research and development.

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